(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c1-4-5-21-12-8-10(16)9(6-11(12)20-3)7-13-14(18)17(2)15(19)22-13/h1,6-8H,5H2,2-3H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVPPBOGJAJSH-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC#C)OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC#C)OC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the benzylidene group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidine-2,4-dione and an appropriate benzaldehyde derivative.
Functionalization of the aromatic ring: The bromo, methoxy, and prop-2-yn-1-yloxy groups are introduced through electrophilic aromatic substitution reactions, often using reagents like bromine, methanol, and propargyl alcohol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazolidine-2,4-dione core is known for its activity in various biological systems, including anti-inflammatory and anti-cancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can interact with enzymes and receptors, modulating their activity. The benzylidene group may also play a role in binding to target molecules, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as anti-diabetic drugs, share the thiazolidine-2,4-dione core.
Benzylidene derivatives: Compounds with similar benzylidene structures, such as benzylideneacetone, are used in various chemical applications.
Uniqueness
What sets (5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione apart is the combination of functional groups, which provides a unique set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
